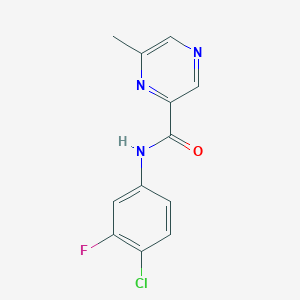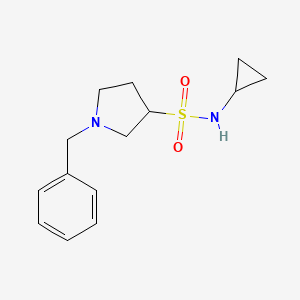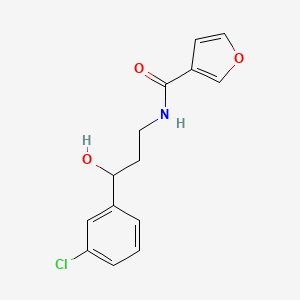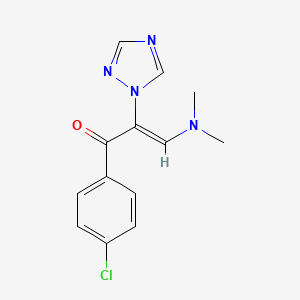
N-(2-chloro-4-fluorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-fluorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C17H18ClFN4O2 and its molecular weight is 364.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radiosynthesis and Imaging
N-(2-chloro-4-fluorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide and related compounds have been studied for their potential in radiosynthesis and imaging applications. A notable example is the synthesis of radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). These compounds are designed with a fluorine atom to enable labeling with fluorine-18, allowing for in vivo imaging. The synthesis involves a one-step process, and the resulting radioligands exhibit high chemical and radiochemical purity, with significant potential for PET imaging in neurodegenerative disorders research (Dollé et al., 2008).
Antibacterial Agents
Oxazolidinones, a class of antimicrobial agents, have been explored for their unique mechanism of bacterial protein synthesis inhibition. Novel oxazolidinone analogs, including those with structural similarities to this compound, have demonstrated potent antibacterial activities against a variety of clinically important pathogens. These compounds show activity against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and strains of Mycobacterium tuberculosis resistant to common antitubercular agents. Their in vitro antibacterial activities are not affected by human serum, indicating potential for clinical use. Time-kill studies suggest a bacteriostatic effect against staphylococci and enterococci, but a bactericidal effect against streptococci, highlighting their therapeutic potential in treating various bacterial infections (Zurenko et al., 1996).
Chemical Synthesis and Characterization
The compound and its derivatives have been involved in the chemical synthesis and characterization of various heterocyclic compounds, showcasing their versatility in organic synthesis. For instance, novel synthetic routes have been developed to create pyrimidine and pyridine ring-based heterocyclic moieties, which are significant in medicinal chemistry due to their wide range of biological activities. These synthetic methodologies open up new avenues for the development of antimicrobial, antifungal, and antituberculosis agents, demonstrating the compound's utility in drug discovery and development processes (Soni & Patel, 2017).
Antimicrobial and Antifungal Activities
Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies have shown that many compounds exhibit good antibacterial and antifungal activities comparable to established drugs like streptomycin and fusidic acid. This highlights the potential of these compounds in developing new therapeutic agents for treating infectious diseases (Hossan et al., 2012).
特性
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O2/c1-11-8-16(22-17(20-11)23-6-2-3-7-23)25-10-15(24)21-14-5-4-12(19)9-13(14)18/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTNKIZCKPTXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2561356.png)
![1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2561357.png)



![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2561364.png)
![2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B2561366.png)
![5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B2561368.png)
![4-(3,5-Dimethylpiperidin-1-yl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2561369.png)
![N-{4-[(oxan-4-yl)amino]phenyl}furan-2-carboxamide](/img/structure/B2561372.png)


amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2561377.png)